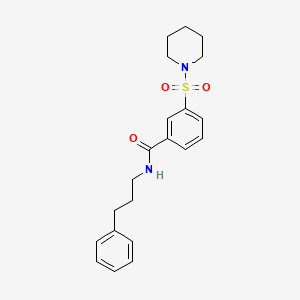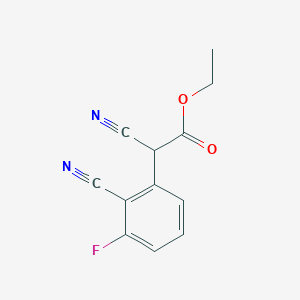
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the halomethylation of trifluoromethoxybenzene, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale halomethylation reactions, followed by purification and further chemical modifications to achieve the final product. The specific conditions and reagents used can vary depending on the desired yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to achieve different oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but differs in the overall structure and functional groups.
2-(4-Trifluoromethoxyphenyl)ethanol: Similar structure with an ethanol moiety instead of a methylpropyl alcohol group.
Uniqueness
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13F3O2 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3 |
InChI-Schlüssel |
WZVPFVXMXAAVND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=CC=C(C=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B8503298.png)

![1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8503309.png)
![1-[(4-Fluorophenyl)methyl]-4-piperidinecarboxaldehyde](/img/structure/B8503315.png)




![methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8503358.png)
![3-[2-(4-Bromophenyl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B8503363.png)


![Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8503376.png)
